molecular formula C10H11NO5 B1336156 2-(3-Methyl-4-nitrophenoxy)propanoic acid CAS No. 667412-76-2

2-(3-Methyl-4-nitrophenoxy)propanoic acid

Cat. No.: B1336156
CAS No.: 667412-76-2
M. Wt: 225.2 g/mol
InChI Key: WOWVFMALMORJJS-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(3-Methyl-4-nitrophenoxy)propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-Methyl-4-nitrophenoxy)propanoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the phenoxy moiety play crucial roles in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(3-Methyl-4-nitrophenoxy)propanoic acid include:

    2-Methyl-2-(4-nitrophenoxy)propanoic acid: This compound has a similar structure but differs in the position of the methyl group.

    2-(4-Nitrophenoxy)propanoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-Methyl-4-nitrophenol: The precursor to this compound, used in its synthesis.

These compounds share structural similarities but differ in their chemical and biological properties, highlighting the uniqueness of this compound in terms of its specific applications and reactivity.

Properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6-5-8(16-7(2)10(12)13)3-4-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWVFMALMORJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393799
Record name 2-(3-methyl-4-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667412-76-2
Record name 2-(3-methyl-4-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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